molecular formula C13H16N2O B12510244 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12510244
M. Wt: 216.28 g/mol
InChI Key: RHDRPGLZVOJIJQ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound featuring a bicyclic structure with a pyridine ring

Preparation Methods

The synthesis of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and allows for the incorporation of the bicyclic core into various structures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in drug discovery and materials science. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of polyesters with superior mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its bicyclic and pyridine moieties. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug discovery, it may interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol include:

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2

InChI Key

RHDRPGLZVOJIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CC=N3)O

Origin of Product

United States

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